molecular formula C11H10O2 B1279032 2-(But-3-yn-1-yloxy)benzaldehyde CAS No. 390410-52-3

2-(But-3-yn-1-yloxy)benzaldehyde

Cat. No.: B1279032
CAS No.: 390410-52-3
M. Wt: 174.2 g/mol
InChI Key: FERKOHGNNVRORC-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H10O2. It is characterized by the presence of a benzaldehyde group attached to a but-3-yn-1-yloxy substituent. This compound is of interest in various fields of research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 3-butyn-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-yloxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(But-3-yn-1-yloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The but-3-yn-1-yloxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(But-3-en-1-yloxy)benzaldehyde: Similar structure but with a double bond instead of a triple bond.

    2-(But-3-yn-1-yloxy)benzoic acid: Oxidized form of the compound.

    2-(But-3-yn-1-yloxy)benzyl alcohol: Reduced form of the compound.

Uniqueness

2-(But-3-yn-1-yloxy)benzaldehyde is unique due to the presence of both an aldehyde group and a but-3-yn-1-yloxy substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-but-3-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h1,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERKOHGNNVRORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447179
Record name 2-(but-3-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390410-52-3
Record name 2-(but-3-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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